2,4,6-Triamino-5-methylquinazoline
Description
Properties
Molecular Formula |
C9H11N5 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
5-methylquinazoline-2,4,6-triamine |
InChI |
InChI=1S/C9H11N5/c1-4-5(10)2-3-6-7(4)8(11)14-9(12)13-6/h2-3H,10H2,1H3,(H4,11,12,13,14) |
InChI Key |
LYLCQCMWHDZXFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Quinazoline Derivatives
Key Observations :
- The methyl group at position 5 in this compound enhances lipophilicity, improving membrane permeability compared to non-methylated analogues like 2,4,6-Triaminoquinazoline .
- Substitution with electron-withdrawing groups (e.g., CN at position 6) facilitates further functionalization, as seen in 2,4-Diamino-5-methylquinazoline-6-carbonitrile .
Key Observations :
- The Sandmeyer reaction is pivotal for introducing cyano groups in 2,4-Diamino-5-methylquinazoline-6-carbonitrile, enabling downstream reductive amination .
- Reductive amination with diethyl esters (e.g., for IV.274) avoids racemization, critical for maintaining stereochemical integrity in drug candidates .
Table 3: Pharmacological Activity of Selected Derivatives
Key Observations :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4,6-Triamino-5-methylquinazoline, and what key intermediates are involved?
- Methodological Answer : The synthesis typically begins with nitrosation of this compound using NaNO₂ and HCl to form a diazonium salt intermediate. Subsequent Sandmeyer reaction with cuprous cyanide yields 2,4-diamino-5-methylquinazoline-6-carbonitrile, which can undergo reductive condensation with amines (e.g., 3,4,5-trimethoxyaniline) using H₂ over Raney-Ni in acetic acid . Key intermediates include the diazonium salt and carbonitrile derivatives. Characterization via HPLC (≥95% purity) and NMR (¹H/¹³C) is critical for verifying structural integrity .
Q. How should researchers characterize this compound to ensure reproducibility?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm proton environments and carbon frameworks, with attention to aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
- HPLC-MS : Assess purity (≥95%) and molecular ion peaks (e.g., m/z 189.2 [M+H]⁺).
- X-ray crystallography : Resolve crystal structure for unambiguous confirmation of regiochemistry .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The compound is sensitive to light and moisture. Store lyophilized samples at 0–6°C in amber vials under argon. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., oxidation of amino groups). Use TLC or HPLC to monitor purity over time .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in reductive amination steps?
- Methodological Answer : Use Design of Experiments (DoE) to test variables:
- Catalyst loading : Raney-Ni (5–10 wt%) vs. Pd/C (1–5 wt%).
- Solvent : Compare acetic acid vs. ethanol/water mixtures for solubility and reaction rate.
- Temperature : Optimize between 50–80°C to balance kinetics and byproduct formation.
- Monitor progress via in-situ IR spectroscopy (disappearance of nitrile peaks at ~2200 cm⁻¹) .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Apply Density Functional Theory (DFT) at the B3LYP/6-31G(d) level to calculate:
- Electrostatic potential maps : Identify nucleophilic sites (e.g., amino groups at positions 2, 4, 6).
- Transition state energies : Compare activation barriers for substitutions at different positions.
- Validate predictions with kinetic experiments (e.g., isotopic labeling with ¹⁵N) .
Q. How should researchers address contradictions in literature data regarding biological activity?
- Methodological Answer : Conduct systematic reviews with inclusion/exclusion criteria (e.g., studies using ≥95% purity, standardized assays). Perform meta-analysis to reconcile discrepancies:
- In vitro assays : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. HEK293).
- Dose-response curves : Ensure consistent normalization methods (e.g., vehicle controls).
- Triangulation : Cross-validate findings with orthogonal techniques (e.g., SPR binding vs. enzymatic inhibition assays) .
Methodological Design & Data Analysis
Q. What frameworks guide hypothesis formulation for novel derivatives of this compound?
- Methodological Answer : Integrate structure-activity relationship (SAR) models with cheminformatics:
- Pharmacophore mapping : Identify essential moieties (e.g., triamino groups for target binding).
- QSAR : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
- Validate hypotheses via iterative synthesis and testing (e.g., methyl vs. ethyl substituents at position 5) .
Q. How can researchers ensure ethical and reproducible data reporting?
- Methodological Answer : Adhere to ICMJE guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
